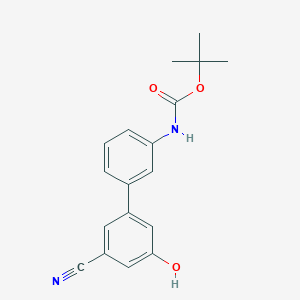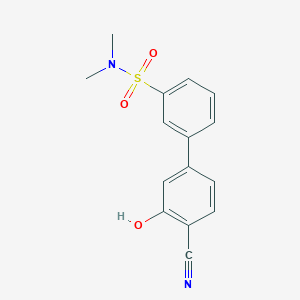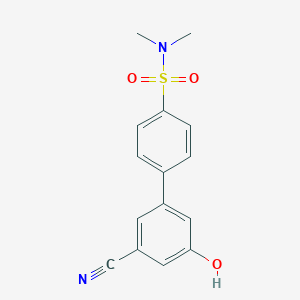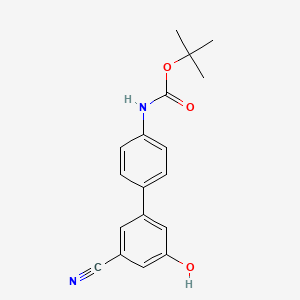
5-(3-BOC-Aminophenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-3-cyanophenol, 95% (5-3-BOC-AP-3-CP) is an aromatic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 343.35 g/mol and a melting point of 170-173 °C. 5-3-BOC-AP-3-CP is widely used as a reagent in organic synthesis, as a dye in various staining techniques, and as an intermediate for the synthesis of other compounds. It is also used in the preparation of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 5-3-BOC-AP-3-CP is not fully understood. However, it is believed that the compound acts as an electron donor or acceptor in various reactions. It is also believed to interact with nucleic acids, proteins, and other molecules in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3-BOC-AP-3-CP are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the modulation of gene expression and the regulation of metabolic pathways. In addition, it is believed that the compound may have an effect on the immune system, as well as on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-3-BOC-AP-3-CP in laboratory experiments is its high reactivity. This makes it an ideal reagent for a variety of organic synthesis reactions. In addition, the compound is relatively stable and can be stored at room temperature. However, the compound is toxic and should be handled with care.
Direcciones Futuras
Given the wide range of applications of 5-3-BOC-AP-3-CP, there are a number of potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthesis methods. In addition, research into the use of the compound in the synthesis of pharmaceuticals and other compounds could lead to the development of new drugs and other compounds. Finally, further research into the mechanism of action of the compound could lead to a better understanding of its effects on the body.
Métodos De Síntesis
5-3-BOC-AP-3-CP can be synthesized via a two-step process. The first step involves the reaction of 3-cyanophenol with a base, such as sodium hydroxide, in aqueous ethanol. This reaction yields 5-3-BOC-AP-3-CP as the major product. The second step involves the reaction of 5-3-BOC-AP-3-CP with a base, such as sodium hydroxide, in aqueous ethanol. This reaction yields 5-3-BOC-AP-3-CP as the major product.
Aplicaciones Científicas De Investigación
5-3-BOC-AP-3-CP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a dye in various staining techniques, and as an intermediate for the synthesis of other compounds. It is also used in the preparation of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, 5-3-BOC-AP-3-CP has been used in the analysis of DNA and RNA, and in the synthesis of polymers and polysaccharides.
Propiedades
IUPAC Name |
tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-13(9-15)14-7-12(11-19)8-16(21)10-14/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLUHXZJMVKFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)


![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)

![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)